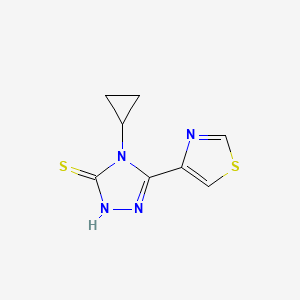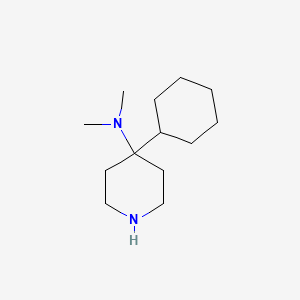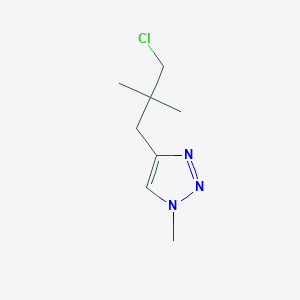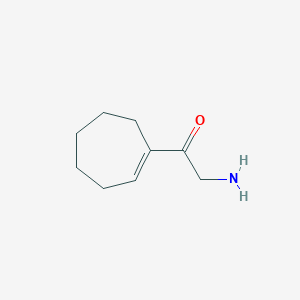![molecular formula C10H10ClN3 B13203642 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)
2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the second position, a cyclopropyl(methyl)amino group at the sixth position, and a carbonitrile group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 2-chloro-4-cyanopyridine.
Amination Reaction: The 2-chloro-4-cyanopyridine undergoes an amination reaction with cyclopropylmethylamine under controlled conditions, typically in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The cyclopropyl(methyl)amino group can be oxidized under specific conditions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or sodium ethoxide in solvents like methanol or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-cyanopyridine: A precursor in the synthesis of 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile.
6-Aminopyridine Derivatives: Compounds with similar amino substitution patterns on the pyridine ring.
Cyclopropylamine Derivatives: Compounds containing the cyclopropylamine moiety.
Uniqueness: this compound is unique due to the combination of its chloro, cyclopropyl(methyl)amino, and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10ClN3 |
|---|---|
Molekulargewicht |
207.66 g/mol |
IUPAC-Name |
2-chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile |
InChI |
InChI=1S/C10H10ClN3/c1-14(8-2-3-8)10-5-7(6-12)4-9(11)13-10/h4-5,8H,2-3H2,1H3 |
InChI-Schlüssel |
MKHPLPNHNIZUGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CC1)C2=NC(=CC(=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)
![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)


![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)



![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)

amine](/img/structure/B13203627.png)
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)

